Deaminoethyl Fluvoxamine β-D-Glucuronide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Deaminoethyl Fluvoxamine β-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Deaminoethyl Fluvoxamine β-D-Glucuronide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of Deaminoethyl Fluvoxamine β-D-Glucuronide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Fluvoxamine β-D-Glucuronide: A glucuronidated metabolite of fluvoxamine.
Uniqueness
Deaminoethyl Fluvoxamine β-D-Glucuronide is unique due to its specific structural modifications, which confer distinct biochemical properties and research applications compared to its parent compound, fluvoxamine .
Properties
CAS No. |
89035-93-8 |
---|---|
Molecular Formula |
C₁₉H₂₄F₃NO₈ |
Molecular Weight |
451.39 |
Synonyms |
1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-gluco-_x000B_pyranuronic Acid; |
Origin of Product |
United States |
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